molecular formula C7H5BrF3NO B15227650 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one

4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one

Cat. No.: B15227650
M. Wt: 256.02 g/mol
InChI Key: POSHITNEPAZDBP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridin-2-one ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one typically involves the bromination of 1-methyl-3-(trifluoromethyl)pyridin-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridin-2-one ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridin-2-one derivatives.

    Oxidation: Formation of 4-bromo-1-carboxy-3-(trifluoromethyl)pyridin-2-one.

    Reduction: Formation of 4-bromo-1-methyl-3-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Studied for its biological activity and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to molecular targets such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)pyridine
  • 1-Methyl-3-(trifluoromethyl)pyridin-2-one
  • 4-Bromo-1-methylpyridin-2-one

Uniqueness

4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a bromine atom and a trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

4-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C7H5BrF3NO/c1-12-3-2-4(8)5(6(12)13)7(9,10)11/h2-3H,1H3

InChI Key

POSHITNEPAZDBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)C(F)(F)F)Br

Origin of Product

United States

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